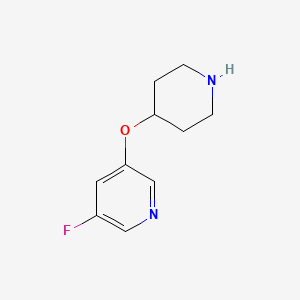

3-Fluoro-5-(piperidin-4-yloxy)pyridine

Beschreibung

Significance of Fluorine in Medicinal Chemistry Scaffolds

The introduction of fluorine into drug candidates has become a routine and powerful strategy in medicinal chemistry. nih.gov Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's properties. nih.govnih.gov Its incorporation can lead to enhanced metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov Furthermore, fluorine can modulate physicochemical properties such as lipophilicity and basicity (pKa), which in turn influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov In some cases, fluorine substitution has been shown to increase the binding affinity of a ligand to its target protein. nih.gov The isotope ¹⁸F is also a crucial positron emitter for use in Positron Emission Tomography (PET) imaging, a valuable tool in diagnostics and drug development. nih.gov

Role of Pyridine (B92270) Derivatives in Contemporary Chemical Biology

Pyridine, a six-membered aromatic heterocycle, is a fundamental building block in numerous natural products, including vitamins and alkaloids, and is a privileged scaffold in a multitude of approved drugs. nih.govuni.lu The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for binding to biological targets and for improving water solubility. mdpi.com Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The pyridine ring's electronic nature can be fine-tuned through substitution, allowing for the modulation of a compound's reactivity and biological function. researchgate.net

Importance of Piperidine (B6355638) Scaffolds in Pharmaceutical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals. bldpharm.comrsc.org Its conformational flexibility allows it to act as a versatile scaffold that can present substituents in a well-defined three-dimensional arrangement for optimal interaction with biological targets. nih.govwikipedia.org The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance solubility and facilitate key binding interactions. nih.gov Piperidine derivatives are integral components of drugs targeting a wide array of conditions, including neurological disorders, cancer, and infectious diseases. bldpharm.comrsc.org

Overview of O-Linked Pyridine-Piperidine Hybrid Systems

O-linked pyridine-piperidine hybrid systems, where a pyridine ring is connected to a piperidine ring via an ether linkage, represent a significant class of compounds in drug discovery. This structural arrangement combines the key features of both the aromatic pyridine and the saturated piperidine scaffolds. The ether linkage provides a degree of conformational flexibility while maintaining a defined spatial relationship between the two rings. These hybrid systems have been explored for a variety of therapeutic targets, including their use as non-nucleoside HIV-1 reverse transcriptase inhibitors and in agents targeting neurological disorders. acs.org The specific nature of the substitution on both the pyridine and piperidine rings plays a critical role in determining the biological activity of these hybrid molecules.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13FN2O |

|---|---|

Molekulargewicht |

196.22 g/mol |

IUPAC-Name |

3-fluoro-5-piperidin-4-yloxypyridine |

InChI |

InChI=1S/C10H13FN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2 |

InChI-Schlüssel |

GTHAEVGKECHJQB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1OC2=CC(=CN=C2)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Fluoro 5 Piperidin 4 Yloxy Pyridine and Analogs

Strategies for the Construction of the 3-Fluoro-5-substituted Pyridine (B92270) Moiety

Regioselective Fluorination Techniques

Achieving regioselective fluorination at the 3-position of a pyridine ring can be challenging due to the electronic nature of the heterocycle. Direct fluorination of pyridine often leads to a mixture of products. However, methods utilizing directing groups or specific precursors can achieve the desired regioselectivity. For instance, the fluorination of 3,5-disubstituted pyridines can be influenced by the electronic properties of the existing substituents. While direct C-H fluorination of some 3-substituted pyridines can selectively yield 2-fluoro isomers, achieving 3-fluorination often requires more specialized approaches nih.gov.

One effective strategy involves the use of silver(II) fluoride (B91410) (AgF2) as a fluorinating agent. The reaction of 3,5-disubstituted pyridines with AgF2 can lead to fluorination, although the selectivity can be variable depending on the substituents present nih.govacs.org. For example, 3-benzyloxy-5-substituted pyridines have shown a preference for fluorination at the position adjacent to the benzyloxy group nih.govacs.org.

Another approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from a corresponding aminopyridine researchgate.net. This classical method remains a viable route for introducing fluorine at a specific position on the pyridine ring.

Electrophilic fluorinating agents like Selectfluor® can also be employed, particularly in the synthesis of fluorinated dihydropyridines which can then be aromatized to the corresponding fluoropyridines mdpi.com.

Pyridine Ring Synthesis and Functionalization Approaches

An alternative to direct fluorination is the construction of the pyridine ring from acyclic precursors that already contain the fluorine atom. This approach offers excellent control over the position of the fluorine substituent. Various condensation reactions are utilized to form the pyridine ring. For instance, the Hantzsch pyridine synthesis and its modifications can be adapted to use fluorinated building blocks ijnrd.org.

Rhodium(III)-catalyzed C–H functionalization provides a modern and efficient method for synthesizing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes nih.gov. This method allows for the one-step construction of the desired fluorinated pyridine core with a variety of substituents.

Furthermore, existing 3-fluoropyridines can be functionalized at the 5-position. For example, 3-fluoropyridine (B146971) can undergo regioselective metalation at different positions, allowing for the introduction of various functional groups that can then be used to build the desired analog researchgate.net. A common precursor, 3-bromo-5-fluoropyridine (B183902), is commercially available and serves as a versatile starting material for introducing substituents at the 5-position through cross-coupling reactions or nucleophilic substitution researchgate.net.

Methodologies for Incorporating the Piperidin-4-yloxy Moiety

Once the 3-fluoro-5-substituted pyridine core is established, the next crucial step is the introduction of the piperidin-4-yloxy group. This is typically achieved through the formation of an ether linkage.

Etherification Reactions Involving Piperidin-4-ol

The Williamson ether synthesis is a fundamental and widely used method for forming ether linkages. In the context of synthesizing 3-Fluoro-5-(piperidin-4-yloxy)pyridine, this would involve the reaction of a 3-fluoro-5-halopyridine (e.g., 3-bromo-5-fluoropyridine) with piperidin-4-ol in the presence of a base. To avoid N-alkylation of the piperidine (B6355638) ring, it is often necessary to use an N-protected derivative of piperidin-4-ol, such as N-Boc-4-hydroxypiperidine bloomtechz.comchemicalbook.comchembk.comgoogle.comscispace.comsigmaaldrich.com. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen, which can be readily removed under acidic conditions after the etherification is complete reddit.compeptide.comacs.orgjgtps.comwhiterose.ac.uk.

The reaction conditions for the Williamson ether synthesis typically involve a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Fluoro-5-bromopyridine | N-Boc-4-hydroxypiperidine | NaH, DMF, rt to 80 °C | tert-Butyl 4-((5-fluoropyridin-3-yl)oxy)piperidine-1-carboxylate | Analogous reactions |

| 3-Fluoro-5-hydroxypyridine | N-Boc-4-(methylsulfonyloxy)piperidine | K2CO3, DMF, 80 °C | tert-Butyl 4-((5-fluoropyridin-3-yl)oxy)piperidine-1-carboxylate | Analogous reactions |

O-Alkylation and Mitsunobu Reactions

The Mitsunobu reaction is another powerful tool for forming C-O bonds and is particularly useful for the etherification of alcohols under mild conditions nih.govchemicalbook.comwordpress.comnih.gov. This reaction typically involves an alcohol (in this case, N-Boc-4-hydroxypiperidine), a pronucleophile with an acidic proton (such as 3-fluoro-5-hydroxypyridine), a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh3), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) bloomtechz.comchemicalbook.comchembk.com.

The Mitsunobu reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the symmetrical piperidin-4-ol. A key advantage of the Mitsunobu reaction is its tolerance of a wide range of functional groups.

| Alcohol | Pronucleophile | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| N-Boc-4-hydroxypiperidine | 3-Fluoro-5-hydroxypyridine | PPh3, DEAD, THF, 0 °C to rt | tert-Butyl 4-((5-fluoropyridin-3-yl)oxy)piperidine-1-carboxylate | wordpress.com |

Divergent Synthesis from Precursors of this compound

A divergent synthetic strategy allows for the preparation of a variety of analogs from a common intermediate. A versatile precursor for such a strategy is a 3-fluoro-5-halopyridine, such as 3-bromo-5-fluoropyridine researchgate.net. This precursor can undergo various transformations at the 5-position.

For instance, metal-halogen exchange of 3-bromo-5-fluoropyridine can generate an organometallic intermediate, such as a lithiated or Grignard reagent google.com. This reactive species can then be quenched with a range of electrophiles to introduce diverse substituents at the 5-position, leading to a library of 3-fluoro-5-substituted pyridine analogs.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the 5-position of 3-bromo-5-fluoropyridine. This approach provides access to a wide array of analogs with different aryl, heteroaryl, or amino substituents.

Once a library of 3-fluoro-5-substituted pyridines is generated, the piperidin-4-yloxy moiety can be introduced using the etherification methods described previously, allowing for the synthesis of a diverse set of final compounds. This divergent approach is highly efficient for exploring the structure-activity relationships of this compound analogs.

An in-depth examination of the synthetic strategies for this compound reveals a reliance on advanced catalytic systems and a growing emphasis on sustainable chemical practices. The construction of this molecule, which features a pyridine ring linked to a piperidine moiety through an ether bond, presents unique challenges in selectivity and efficiency that are addressed through modern synthetic methodologies.

Structure Activity Relationship Sar Investigations of 3 Fluoro 5 Piperidin 4 Yloxy Pyridine Derivatives

Impact of Fluoro Substitution on Pyridine (B92270) Ring System Activity

The position of the fluorine atom on the pyridine ring of 3-Fluoro-5-(piperidin-4-yloxy)pyridine and its analogs has a profound impact on the electronic properties and, consequently, the biological activity of the molecule.

Positional Isomerism of Fluorine and its Electronic Effects

The pyridine ring is an electron-deficient aromatic system, and the introduction of a highly electronegative fluorine atom further influences its electron distribution. The placement of fluorine at the 3-position, as in the parent compound, exerts a significant inductive electron-withdrawing effect, which can modulate the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds with biological targets.

In a study on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, the eastern ring of the scaffold, which included a pyridine moiety, was found to be reasonably tolerant to functional group modifications. While the removal of a 2-fluoro group only slightly reduced activity, the introduction of a 3-fluoro or 4-fluoro substituent was also tolerated with only minor reductions in potency. researchgate.net This suggests that for certain biological targets, the precise positioning of the fluorine atom on the pyridine ring may not be the primary determinant of activity, although it can subtly modulate potency.

| Compound | Fluorine Position | Observed Activity |

|---|---|---|

| Analog A | 2-Fluoro | Slightly reduced potency compared to hit compound |

| Analog B | 3-Fluoro | Tolerated with slight reduction in potency |

| Analog C | 4-Fluoro | Tolerated with slight reduction in potency |

Stereochemical Influence of Fluorine in this compound Analogs

The introduction of a fluorine atom can create a stereocenter, leading to enantiomers or diastereomers with potentially different biological activities. The stereochemical orientation of the C-F bond can significantly influence how a molecule interacts with a chiral biological target, such as an enzyme or receptor binding pocket. While specific studies on the stereochemical influence of fluorine in this compound analogs are not extensively detailed in the provided search results, general principles of stereochemistry in drug design are highly relevant.

Conformational Analysis of the Piperidin-4-yloxy Moiety and its SAR Implications

The piperidin-4-yloxy moiety is a crucial component of the this compound scaffold, and its conformation plays a significant role in determining the molecule's interaction with its biological target.

Role of Piperidine (B6355638) Ring Conformation

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents and their interactions can influence the equilibrium between different chair conformations, as well as the presence of less stable boat or twist-boat conformations. The orientation of the substituent at the 4-position (the oxygen of the yloxy linker) can be either axial or equatorial.

Stereochemistry at the Piperidine 4-position

The stereochemistry at the 4-position of the piperidine ring, where the yloxy linker is attached, is a critical determinant of biological activity. The orientation of this linker, dictated by the chair conformation of the piperidine ring, will position the pyridine moiety in a specific region of space. If the binding pocket of the target protein has a defined shape, only one stereoisomer (with the linker in either the axial or equatorial position) may be able to bind effectively.

In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the 3-(piperidin-4-yl)oxy substituent was found to be favored over alkyl ether changes, highlighting the importance of the piperidine moiety for activity. nih.gov While this study did not specifically investigate the stereochemistry at the 4-position, it underscores the sensitivity of the biological target to the nature of the substituent at this position.

Structure-Activity Relationships of Linker Modifications in this compound Scaffolds

The ether linker connecting the piperidine and pyridine rings is a key structural element that can be modified to optimize a compound's properties. Modifications to this linker can affect the molecule's flexibility, lipophilicity, and metabolic stability.

In the aforementioned study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, replacement of the piperidin-4-yloxy moiety with other groups was explored. For instance, replacement with (2-piperidin-1-yl)ethoxy and 2-morpholinoethoxy groups was tolerated, although the morpholine (B109124) analog was significantly less active than the piperidine analog. nih.gov This suggests that while some flexibility in the linker is permissible, the nature of the heterocyclic ring at the terminus of the linker is crucial for maintaining potent activity. The observation that the unsubstituted phenol (B47542) was inactive further emphasizes the importance of the entire piperidin-4-yloxy moiety for the observed biological effect.

| Linker Modification | Observed Activity |

|---|---|

| (2-piperidin-1-yl)ethoxy | Tolerated |

| 2-morpholinoethoxy | ~10-fold less active than piperidine analog |

| Unsubstituted phenol | Inactive |

Modulation of O-Linker Length and Heteroatom Identity

The ether linkage in this compound is a key structural element that dictates the spatial orientation of the piperidine and pyridine rings. Research into analogous compounds, such as 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, has underscored the significance of this linker. Studies have shown that replacing the oxygen atom of the ether linkage with other heteroatoms, such as nitrogen (an amino linker), can be highly unfavorable for biological activity, suggesting a crucial role for the oxygen in forming specific interactions with the target protein, potentially through hydrogen bonding.

Furthermore, the length and flexibility of this linker are critical. While direct studies on lengthening or shortening the single-atom ether linker of the title compound are not extensively documented in publicly available research, related studies on similar scaffolds indicate that such modifications can significantly impact potency by altering the distance and relative orientation between the two cyclic moieties. This, in turn, affects how well the molecule fits into the binding pocket of its target.

Table 1: Impact of O-Linker and Core Structure Modifications on Inhibitory Activity (Exemplary Data)

| Compound ID | Core Structure | Linker | Target | Inhibitory Activity (Kᵢ, nM) |

| 1 | Pyridine | -O- | LSD1 | 29 |

| 2 | Benzene | -O- | LSD1 | 4900 |

| 3 | Pyridine | -NH- | LSD1 | 1200 |

Note: Data is illustrative and based on findings from related chemical series to highlight the principles of linker and core structure importance.

Influence of Substituents on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring presents a prime location for chemical modification to fine-tune the pharmacological properties of this compound derivatives. The nature of the substituent on this nitrogen can profoundly influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

Structure-activity relationship studies on related piperidine-containing compounds have consistently demonstrated that the substituent on the piperidine nitrogen can engage in crucial interactions with the target protein. For instance, the addition of various functional groups can introduce new hydrogen bond donors or acceptors, hydrophobic interactions, or electrostatic interactions. The size, shape, and electronic properties of these substituents are all critical determinants of their effect on biological activity.

For example, in other series of piperidine derivatives, it has been observed that small, lipophilic groups can enhance potency, while larger, bulkier groups may lead to steric hindrance and a decrease in activity. The basicity of the piperidine nitrogen, which can be modulated by the electronic nature of the substituent, is also a key factor, as it can influence the strength of ionic interactions with acidic residues in the target's binding site.

Table 2: Effect of Piperidine N-Substituents on Biological Activity (Illustrative SAR)

| Derivative | N-Substituent | Target | Key Interactions | Relative Potency |

| A | -H | Receptor X | Basic amine interaction | Baseline |

| B | -CH₃ | Receptor X | Increased lipophilicity | Increased |

| C | -C(O)CH₃ | Receptor X | H-bond acceptor, reduced basicity | Decreased |

| D | -SO₂CH₃ | Receptor X | H-bond acceptor, reduced basicity | Decreased |

Note: This table represents a generalized summary of SAR trends observed in piperidine-containing bioactive molecules.

Rational Design Principles Derived from SAR Studies of this compound

The wealth of data generated from SAR studies provides a foundation for the rational design of new and improved derivatives. By understanding which molecular features are essential for activity, medicinal chemists can focus their synthetic efforts on modifications that are most likely to lead to successful outcomes.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Based on SAR studies of this compound and its analogs, several key pharmacophoric elements can be identified.

The 3-fluoropyridine (B146971) ring is likely a critical component, with the fluorine atom potentially serving to modulate the electronic properties of the pyridine ring and engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the target. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

The ether oxygen acts as a crucial hydrogen bond acceptor and maintains the optimal distance and geometry between the pyridine and piperidine moieties.

The piperidine ring serves as a versatile scaffold. The piperidine nitrogen , often protonated under physiological conditions, can form a key ionic interaction with an acidic amino acid residue in the receptor binding site. This basic nitrogen is a common feature in many centrally acting drugs.

Table 3: Key Pharmacophoric Features of this compound Derivatives

| Feature | Description | Potential Interaction |

| Aromatic Ring (Pyridine) | Provides a rigid scaffold and potential for π-π stacking. | Hydrophobic interactions, π-π stacking. |

| Hydrogen Bond Acceptor | Pyridine nitrogen and ether oxygen. | Hydrogen bonding with donor groups on the target. |

| Hydrogen Bond Donor/Positive Ionizable | Piperidine nitrogen (protonated). | Ionic and hydrogen bonding with acceptor groups on the target. |

| Halogen Atom (Fluorine) | Modulates electronics and can form specific interactions. | Halogen bonding, dipole-dipole interactions, hydrogen bonding. |

Optimization Strategies Based on Ligand-Target Interactions

With a clear understanding of the key pharmacophoric elements, optimization strategies can be employed to enhance the interaction between the ligand and its biological target. Molecular docking and computational modeling studies, informed by experimental SAR data, can provide valuable insights into the specific binding modes of these derivatives.

Optimization strategies often focus on:

Maximizing Hydrogen Bonding: Modifications to the core structure can be made to introduce or strengthen hydrogen bonds with key residues in the binding pocket.

Enhancing Hydrophobic Interactions: The introduction of lipophilic groups at appropriate positions can increase binding affinity by displacing water molecules from hydrophobic pockets in the target protein.

Fine-tuning Electrostatic Interactions: Modulating the basicity of the piperidine nitrogen or introducing other charged groups can optimize ionic interactions.

Improving Selectivity: By exploiting subtle differences in the binding sites of different receptors, substituents can be designed to favor binding to the desired target over off-targets, thereby reducing the potential for side effects.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for 3-Fluoro-5-(piperidin-4-yloxy)pyridine

Future research should focus on:

Late-Stage Fluorination: Investigating novel late-stage fluorination techniques could provide more direct and efficient access to the target molecule. This involves introducing the fluorine atom in one of the final steps of the synthesis, which can be advantageous for creating analogs for structure-activity relationship (SAR) studies.

Catalytic Methods: The development of novel catalytic systems, such as those based on transition metals, for the coupling of a pre-fluorinated pyridine (B92270) core with the piperidin-4-ol moiety could improve reaction efficiency and reduce waste.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for key synthetic steps, particularly for potentially hazardous reactions like fluorination. evitachem.com

Enzymatic Synthesis: Exploring biocatalytic or chemoenzymatic approaches could offer highly selective and sustainable alternatives to traditional chemical synthesis.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Nucleophilic Aromatic Substitution (SNAr) | Utilizes readily available starting materials. | Optimization of reaction conditions (base, solvent, temperature) to improve yield and minimize side products. nih.gov |

| Palladium-Catalyzed Buchwald-Hartwig Etherification | High functional group tolerance and broad substrate scope. | Development of more active and stable catalyst systems for fluoro-pyridines. |

| Copper-Catalyzed Ullmann Condensation | Cost-effective catalyst. | Overcoming challenges related to high reaction temperatures and ligand development. |

| Direct C-H Fluorination | Atom-economical approach. | Achieving high regioselectivity on the pyridine ring. |

Advanced SAR Studies and Targeted Analog Design for Enhanced Potency and Selectivity

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of this compound. While the core structure has shown promise, its potency, selectivity, and pharmacokinetic properties can likely be improved through targeted chemical modifications.

Future SAR campaigns should systematically explore the following modifications:

Piperidine (B6355638) Ring Substitutions: Introducing substituents at various positions of the piperidine ring could modulate lipophilicity, basicity, and interactions with the biological target. This includes exploring N-alkylation, N-acylation, and substitution on the carbon framework.

Pyridine Ring Analogs: Replacing the pyridine core with other heteroaromatic systems (e.g., pyrimidine (B1678525), pyrazine) could significantly impact the electronic properties and binding geometry of the molecule. nih.gov

Positional Isomers: Synthesizing and evaluating positional isomers of the fluorine atom and the piperidin-yloxy group on the pyridine ring would provide valuable insights into the optimal arrangement for target engagement.

Bioisosteric Replacements: Exploring bioisosteric replacements for the ether linkage could improve metabolic stability and other pharmacokinetic parameters.

The table below outlines a potential strategy for analog design.

| Modification Site | Proposed Modifications | Desired Outcome |

| Piperidine Nitrogen | Methyl, Ethyl, Acetyl, Small heterocycles | Modulate basicity, improve cell permeability, introduce new binding interactions. |

| Piperidine Ring (C2, C3) | Methyl, Hydroxyl, Fluoro | Introduce conformational constraints, explore stereochemical effects on activity. |

| Pyridine Ring | Replacement with Pyrimidine, Pyrazine, Triazine | Fine-tune electronics, alter hydrogen bonding capacity, escape patent space. researchgate.net |

| Ether Linkage | Replacement with Amine, Thioether, Methylene | Enhance metabolic stability and modify bond angles. |

Deeper Mechanistic Investigations of Target Engagement and Downstream Effects

A significant gap in the current understanding of this compound is the precise molecular mechanism of its biological activity. Identifying its primary molecular target(s) and elucidating the downstream signaling pathways it modulates are critical for its rational development as a therapeutic agent or research tool.

Future research efforts should be directed towards:

Target Identification: Employing unbiased chemical proteomics approaches, such as affinity chromatography-mass spectrometry or activity-based protein profiling, to identify the direct binding partners of the compound in relevant biological systems.

Binding Site Characterization: Once a target is identified, biophysical techniques like X-ray crystallography, cryo-electron microscopy, or NMR spectroscopy should be used to determine the precise binding mode of the compound.

Functional Assays: Developing robust cellular and biochemical assays to quantify the functional consequences of target engagement, such as enzymatic inhibition, receptor agonism/antagonism, or modulation of protein-protein interactions.

Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to map the broader downstream effects of the compound on cellular signaling networks.

Application of Emerging Computational Techniques in this compound Research

Computational chemistry and molecular modeling offer powerful tools to accelerate the research and development process for compounds like this compound. These techniques can guide synthetic efforts, rationalize SAR data, and provide insights into the mechanism of action at an atomic level.

Future research should leverage the following computational approaches:

Molecular Docking and Virtual Screening: If a biological target is known or hypothesized, molecular docking can be used to predict the binding conformation and affinity of this compound and its analogs. This can also be used for virtual screening of large compound libraries to identify novel scaffolds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to mathematically correlate the structural features of analogs with their biological activity, enabling the prediction of potency for newly designed compounds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound binding to its target, revealing key interactions, the role of solvent, and the conformational changes that occur upon binding.

ADMET Prediction: In silico models can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable drug-like properties for synthesis.

| Computational Technique | Application in Research | Potential Outcome |

| Homology Modeling | Build a 3D model of the target protein if no experimental structure exists. | A structural basis for docking studies. |

| Molecular Docking | Predict the binding mode and score the affinity of analogs to the target. | Prioritization of compounds for synthesis; explanation of SAR. researchgate.net |

| Free Energy Perturbation (FEP) | Accurately predict the relative binding affinities of a series of analogs. | Quantitative prediction of potency to guide lead optimization. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for biological activity. | A tool for virtual screening and scaffold hopping. |

Development of this compound as a Chemical Probe for Biological Systems

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe to study biological systems. A high-quality chemical probe is a selective small molecule that can be used to perturb a specific protein or pathway, thereby enabling the study of its function in cells or organisms.

The development of this compound into a chemical probe would require:

Demonstration of High Selectivity: Comprehensive profiling against a broad range of potential off-targets (e.g., kinases, GPCRs) is necessary to ensure that its biological effects are due to the modulation of a single target or a specific target family.

Synthesis of a "Negative Control": Designing and synthesizing a structurally similar analog that is inactive against the intended target is crucial. This control compound helps to ensure that observed biological effects are not due to non-specific interactions.

Development of Tagged Analogs: Creating versions of the compound with tags (e.g., biotin, a fluorophore, or a clickable handle like an alkyne) would facilitate a variety of applications, including target identification, visualization of the target in cells via microscopy, and pull-down experiments.

Characterization in Cellular Models: Thoroughly characterizing the probe's on-target activity, permeability, and stability in relevant cellular models is essential for its effective use by the broader research community.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-5-(piperidin-4-yloxy)pyridine in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidin-4-yloxy groups can be introduced via base-mediated reactions (e.g., NaOH in dichloromethane) to functionalize fluoropyridine precursors . Intermediate purification steps, such as column chromatography or recrystallization, are critical to isolate the target compound. Characterization via (e.g., δ 8.82 ppm for pyridine protons) and mass spectrometry (e.g., ESI MS m/z 222 for analogous fluoropyridines) confirms structural integrity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can identify substituent patterns (e.g., fluorine-induced splitting in pyridine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade samples) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as fluorinated compounds may release toxic vapors .

- Storage : Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electronic nature of substituents on the pyridine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine atom at position 3 and the piperidin-4-yloxy group at position 5 create electron-deficient regions, enhancing reactivity in Suzuki-Miyaura couplings. For example, the trifluoromethyl group in analogous compounds (e.g., Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate) directs palladium-catalyzed couplings to specific positions . Researchers should optimize catalyst systems (e.g., Pd(PPh)) and solvent polarity (e.g., DMF vs. THF) to control regioselectivity .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases) by simulating ligand-receptor binding. The piperidine oxygen may form hydrogen bonds with active-site residues.

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent properties (e.g., logP, polar surface area) with bioactivity data from analogous fluoropyridines .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference shifts with structurally similar compounds (e.g., 3-Fluoro-5-(trifluoromethyl)pyridine derivatives) to identify solvent- or concentration-dependent variations .

- Isotopic Labeling : Use -NMR or deuterated solvents to clarify ambiguous splitting patterns caused by fluorine’s strong spin-spin coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.